Elvucitabine - 181785-84-2

Elvucitabine

Catalog Number: EVT-267002
CAS Number: 181785-84-2
Molecular Formula: C9H10FN3O3
Molecular Weight: 227.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Elvucitabine, also known as ACH123, 446, or β-L-Fd4C, is a nucleoside reverse transcriptase inhibitor (NRTI) that has been researched for its potential as an antiviral agent. [, , , , , , , , , , ] It is classified as an L-nucleoside, a group of compounds with a notable presence in antiviral research. [, ] While Elvucitabine has been primarily investigated for its activity against the Human Immunodeficiency Virus (HIV), research has also explored its potential against other viruses. [, , , , , , , , , , , ]

Future Directions
  • Optimization of Synthesis: Exploring and refining alternative synthetic routes for Elvucitabine remains crucial for achieving a cost-effective and efficient production method. []

α-Elvucitabine

  • Compound Description: α-Elvucitabine is the α-anomer of elvucitabine. It is not investigated as an anti-HIV drug but was required for quality control during the production of elvucitabine. [, ]
  • Relevance: α-Elvucitabine is structurally very similar to elvucitabine, differing only in the configuration at the anomeric carbon. This makes it essential for analytical purposes during the synthesis and production of elvucitabine. []

2′,3′-Didehydro-3′-deoxythymidine (Stavudine/d4T)

  • Relevance: Stavudine is structurally similar to elvucitabine, both being nucleoside analogs. Research explored 4'-substituted stavudine analogs, aiming to improve antiviral activity and decrease toxicity. While not directly related to elvucitabine's development, this research highlights the ongoing search for safer and more effective NRTIs. []

4′-Ethynyl D4T

  • Compound Description: This compound is a 4'-substituted analog of stavudine, exhibiting fivefold better antiviral activity and reduced cellular and mitochondrial toxicity compared to stavudine. []
  • Relevance: Although not structurally related to elvucitabine, 4′-ethynyl D4T's development underscores the exploration of chemical modifications on existing NRTIs like stavudine to enhance their therapeutic profiles. This approach indirectly relates to the overall research efforts in discovering and optimizing new anti-HIV NRTIs, including elvucitabine. []

β-l-2′,3′-Deoxy-3′-thiacytidine (Lamivudine)

  • Compound Description: Lamivudine, also known as 3TC, is an NRTI used in combination with other antiretroviral agents for treating HIV infection. []
  • Relevance: While structurally different from elvucitabine, lamivudine is relevant because it demonstrates synergistic antiviral activity when used in combination with elvucitabine. This highlights the potential benefits of combining different NRTIs for increased efficacy against HIV. [, ]

β-l-2′,3′-Dideoxy-2′,3′-didehydro-5-fluorocytidine (Emtricitabine/FTC)

  • Compound Description: Emtricitabine (FTC) is a nucleoside reverse transcriptase inhibitor (NRTI) used in combination with other antiretroviral agents for treating HIV infection. []
  • Relevance: Although structurally different from elvucitabine, Emtricitabine is relevant because it demonstrates synergistic antiviral activity when used in combination with elvucitabine. This highlights the potential benefits of combining different NRTIs for increased efficacy against HIV. []

2′,3′-Dideoxyinosine (Didanosine/ddI)

  • Compound Description: Didanosine, also known as ddI or Videx, is an NRTI used in HIV treatment. []
  • Relevance: Although structurally dissimilar to elvucitabine, didanosine's inclusion in research examining combination therapies is relevant. The study found an additive effect when didanosine was combined with elvucitabine, indicating their potential use together in HIV treatment regimens. []

3′-Azido-3′-deoxythymidine (Zidovudine/AZT)

  • Compound Description: Zidovudine, also known as AZT or Retrovir, is an NRTI used in HIV treatment. It was the first drug approved to treat HIV. []
  • Relevance: While structurally different from elvucitabine, zidovudine's inclusion in studies exploring combination therapies for HIV is important. The additive effect observed when zidovudine is combined with elvucitabine suggests their potential use together in HIV treatment. []

Lopinavir-Ritonavir (Kaletra)

  • Compound Description: This is a fixed-dose combination medication containing two protease inhibitors, lopinavir and ritonavir. It is used in combination with other antiretroviral agents for treating HIV. []
  • Relevance: While not structurally related to elvucitabine, lopinavir-ritonavir is relevant due to its co-administration with elvucitabine in pharmacokinetic studies. Research showed that ritonavir significantly impacts the pharmacokinetics of elvucitabine, likely by inhibiting efflux gut transporters, leading to increased bioavailability of elvucitabine. []
Source and Classification

Elvucitabine is derived from natural sugars and belongs to a class of compounds known as nucleoside analogs. Its chemical structure is based on modifications of L-lyxose, which is a naturally occurring sugar. The compound is characterized by its ability to mimic the structure of nucleotides, thereby playing a crucial role in nucleotide metabolism and viral replication processes.

Synthesis Analysis
  1. Starting Material: L-lyxose serves as the initial substrate.
  2. Key Reactions: The synthesis includes glycosylation reactions, protecting group manipulations, and deprotection steps to yield the final product.
  3. Purification: Silica gel column chromatography is employed for the isolation and purification of synthesized compounds.

The detailed synthetic scheme highlights the complexity involved in constructing the nucleoside analog while maintaining high stereochemical fidelity .

Molecular Structure Analysis

Elvucitabine's molecular formula is C10_{10}H13_{13}N3_{3}O4_{4}, and its molecular weight is approximately 241.23 g/mol. The structure features a bicyclic configuration that enhances its binding affinity to reverse transcriptase. The compound's stereochemistry is crucial for its biological activity, as specific configurations can significantly affect its interaction with viral enzymes.

Structural Data

  • Molecular Formula: C10_{10}H13_{13}N3_{3}O4_{4}
  • Molecular Weight: 241.23 g/mol
  • Structural Features: Bicyclic structure with nucleobase-like characteristics.
Chemical Reactions Analysis

Elvucitabine undergoes several chemical reactions during its synthesis and when interacting with biological systems:

  1. Glycosylation: This reaction is essential for forming the nucleoside structure.
  2. Deprotection: Protecting groups used during synthesis are removed to yield the active form of Elvucitabine.
  3. Phosphorylation: In vivo, Elvucitabine must be phosphorylated to its active triphosphate form to exert its antiviral effects.

These reactions are critical for both the laboratory synthesis and the biological activation of Elvucitabine .

Mechanism of Action

Elvucitabine functions primarily as an inhibitor of reverse transcriptase, an enzyme essential for the replication of retroviruses. The mechanism involves:

  1. Incorporation into Viral DNA: Once phosphorylated, Elvucitabine competes with natural nucleotides for incorporation into viral DNA.
  2. Chain Termination: The incorporation of Elvucitabine leads to premature termination of the growing DNA chain, effectively halting viral replication.
  3. Selectivity: Its structural similarity to natural nucleotides allows it to selectively inhibit viral enzymes without significantly affecting host cellular processes .
Physical and Chemical Properties Analysis

Elvucitabine exhibits several notable physical and chemical properties:

  • Solubility: Soluble in water and various organic solvents.
  • Stability: Stable under normal laboratory conditions but sensitive to extreme pH levels.
  • Melting Point: Specific melting point data may vary based on purity and formulation.

These properties are essential for understanding how Elvucitabine can be formulated into pharmaceutical preparations and administered effectively.

Applications

Elvucitabine has several scientific uses:

  1. Antiviral Therapy: Primarily investigated for treating chronic hepatitis B virus infections and human immunodeficiency virus infections.
  2. Research Applications: Used in studies exploring nucleotide metabolism and viral replication mechanisms.
  3. Pharmaceutical Development: Its synthesis and efficacy contribute to ongoing research in developing new antiviral drugs.
Synthesis and Structural Optimization of Elvucitabine

Stereocontrolled Glycosidation Methodologies

The establishment of the β-L-glycosidic bond between the fluorinated pyrimidine base and the L-sugar moiety represents the most stereochemically critical transformation in elvucitabine synthesis. The unnatural L-configuration precludes the use of readily available D-sugars, demanding enantioselective approaches. The TMSOTf (trimethylsilyl trifluoromethanesulfonate)-mediated glycosidation has emerged as the cornerstone methodology for achieving high stereocontrol in this linkage formation. This Lewis acid catalyst activates the anomeric center of L-sugar derivatives, facilitating stereoselective nucleophilic attack by the silylated 5-fluorocytosine base [1].

Key mechanistic aspects govern the stereochemical outcome:

  • Anomeric oxygen activation: TMSOTf coordinates with the anomeric oxygen, generating a highly electrophilic oxocarbenium intermediate.
  • Stereoelectronic control: The approach of the nucleophile (5-fluorocytosine) occurs preferentially from the β-face due to conformational constraints imposed by the L-sugar protecting groups and the stereodirecting participation of neighboring substituents.
  • Solvent and temperature effects: Reactions conducted in anhydrous dichloromethane or acetonitrile at sub-ambient temperatures (-20°C to 0°C) minimize side reactions and enhance β-selectivity (>20:1 β:α ratio reported) [1].

Validation of the glycosidic bond stereochemistry relies heavily on comparative 1H NMR analysis and specific rotation measurements against authentic reference samples. The characteristic coupling constants (J1',2' ≈ 2.0–3.0 Hz) observed in the 1H NMR spectrum are diagnostic for the β-L-configured nucleoside, distinguishing it from the α-anomer which typically exhibits negligible J1',2' coupling [1].

Protection-Deprotection Strategies for Hydroxyl Groups

The presence of multiple hydroxyl groups in carbohydrate precursors necessitates selective protection and deprotection sequences to prevent side reactions during glycosidation and subsequent transformations. Elvucitabine synthesis employs a chloroacetyl (ClAc) protection strategy due to its optimal balance of steric bulk, stability under glycosidation conditions, and facile removal under exceptionally mild conditions [1].

Protection Sequence Rationale:

  • Primary hydroxyl group protection: The primary hydroxyl of the L-sugar precursor exhibits higher nucleophilicity and is selectively acylated first.
  • Secondary hydroxyl protection: Secondary hydroxyls are subsequently protected, often requiring modified conditions (e.g., elevated temperature or alternative catalysts) due to steric hindrance.
  • Orthogonality considerations: The chloroacetyl group is chosen specifically for its orthogonality to common protecting groups (e.g., benzyl, acetyl, silyl ethers) and its compatibility with the acid-labile glycosidic bond in later stages.

Table 1: Comparative Analysis of Hydroxyl Protection Groups in Elvucitabine Synthesis

Protecting GroupIntroduction ConditionsDeprotection ConditionsAdvantagesDisadvantages
Chloroacetyl (ClAc)ClAcCl, pyridine, 0°C → RTThiourea, MeOH, RT, 1-2 hMild deprotection; High chemoselectivityPotential for β-elimination under harsh conditions
Acetyl (Ac)Ac₂O, pyridine, RTK₂CO₃, MeOH or NH₃/MeOHSimple introductionRequires basic conditions risking epimerization
Benzyl (Bn)BnBr, NaH, DMFH₂, Pd/C, RTAcid/base stableRequires hydrogenation - pyrophoric catalyst risk
tert-Butyldimethylsilyl (TBS)TBSCl, imidazole, DMFHF·pyridine or TBAFExcellent steric bulkFluoride source may affect base moiety

The deprotection of chloroacetyl groups is achieved under remarkably mild conditions using thiourea in methanol at room temperature (1-2 hours), minimizing risks associated with base-mediated β-elimination or epimerization that plague traditional deacetylation methods (e.g., methanolic ammonia or potassium carbonate). This selectivity is crucial for preserving the integrity of the glycosidic bond and the fluorinated pyrimidine ring [1]. The mildness of this deprotection step significantly contributes to the overall robustness of the synthetic route by reducing degradation pathways.

Comparative Analysis of Synthetic Routes (L-Xylose vs. Alternative Precursors)

The choice of starting material profoundly impacts the synthetic route complexity, step count, overall yield, and cost-efficiency of elvucitabine production. While the L-xylose route represents the most documented approach, alternative precursors like L-ribose and L-arabinose offer potential advantages and disadvantages warranting critical evaluation.

L-Xylose Route (10 Steps, 20% Overall Yield):

  • Pathway: L-Xylose → Selective protection → Glycosidation → Deprotection → Fluorination → Cyclization → Final deprotection.
  • Advantages: Direct access to the required L-ribofuranose-like scaffold with correct stereochemistry; commercially available starting material (though costly); high stereochemical fidelity in glycosidation step.
  • Disadvantages: Requires multi-step functional group interconversions; moderate overall yield (20%) due to cumulative losses; purification challenges at intermediate stages [1].

L-Ribose Route (Theoretical Alternative):

  • Pathway: L-Ribose → Protection → Glycosidation → Fluorination → Cyclization → Deprotection.
  • Advantages: Fewer steps potentially possible (theoretically 6-8); direct incorporation of the correct sugar configuration without C2-C3 inversion steps.
  • Disadvantages: Extreme cost and scarcity of L-ribose (~$1,000/kg historically); enzymatic production via recombinant E. coli expressing mannitol-1-dehydrogenase (MDH) offers promise but introduces bioprocessing complexity. MDH converts ribitol to L-ribose (>70% conversion at 40 g/L; >50% at 100 g/L), but downstream purification adds cost [5] [8].
  • Scalability Limitation: Biocatalytic L-ribose production achieved 55% conversion of 100 g/L ribitol in 72h (volumetric productivity 17.4 g L⁻¹ day⁻¹), still requiring significant optimization for cost-effective pharmaceutical manufacturing [8].

L-Arabinose Route (Used for Analogues):

  • Pathway: L-Arabinose → Epimerization → Protection → Glycosidation → Fluorination → Cyclization → Deprotection.
  • Advantages: L-Arabinose is more abundant and cheaper than L-xylose or L-ribose.
  • Disadvantages: Requires problematic epimerization at C2/C3; risks stereochemical scrambling; lower overall yields reported for similar L-nucleosides [4] [5].

Table 2: Economic and Process Metrics for L-Sugar Precursors in Elvucitabine Synthesis

PrecursorCurrent Commercial Availability & CostMinimum Theoretical Steps to ElvucitabineKey Process ChallengeSustainability for Multi-Ton Scale
L-XyloseLimited, High cost (~$500-$800/kg)10Multi-step functional group interconversions; Cumulative yield lossModerate: Established chemistry but high raw material cost
L-RiboseVery Limited, Very High cost (~$1000+/kg)6-8Biocatalytic production scalability (MDH process); Purification from fermentation brothLow: Raw material cost prohibitive unless MDH process achieves >90% yield at >200g/L
L-ArabinoseGood, Moderate cost (~$100-$300/kg)8-10Difficult epimerization steps; Risk of stereochemical impuritiesHigh IF epimerization controlled: Abundant starting material; Needs innovative catalysis

The L-xylose route remains dominant in reported pharmaceutical synthesis [1] [4], primarily due to the prohibitive cost and limited availability of L-ribose, despite its theoretical step-count advantage. Biocatalytic production of L-sugars, particularly using engineered MDH enzymes capable of converting inexpensive polyols (ribitol, arabitol) to L-ribose and L-arabinose, represents the most promising avenue for reducing the cost basis of elvucitabine and similar L-nucleosides in the future [5] [8].

Scalability Challenges in Industrial Production

Transitioning the established 10-step synthesis of elvucitabine from laboratory scale (grams) to industrial production (kilograms to tons) presents multifaceted challenges demanding innovative engineering and process solutions:

  • L-Sugar Supply Chain Vulnerability: The dependence on high-cost, low-availability L-xylose creates a significant bottleneck. Current production relies on chemical or enzymatic resolution of D,L-pentose mixtures or extraction from hemicellulose hydrolysates, processes that are energy-intensive and yield-limited. Biocatalytic solutions using engineered oxidoreductases (e.g., MDH) for conversion of abundant polyols (ribitol, arabitol) to L-ribose or L-xylose offer long-term potential but require substantial investment in strain engineering (e.g., E. coli expressing Apium graveolens MDH), fermentation optimization, and downstream processing to become economically competitive [5] [8].
  • TMSOTf Handling and Cost: Large-scale use of TMSOTf, while essential for stereocontrol, poses handling challenges due to its moisture sensitivity, corrosivity, and generation of acidic waste streams. Cost becomes significant at scale. Exploring alternative, cheaper, and more environmentally benign Lewis acids (e.g., In(OTf)₃, Sc(OTf)₃, or heterogeneous catalysts) with comparable stereodirecting ability is crucial for sustainable manufacturing.
  • Cryogenic Steps: The low-temperature glycosidation step (-20°C to 0°C) imposes substantial energy costs and engineering complexity (specialized reactors, coolant systems) on large-scale production. Developing catalysts or conditions enabling high β-selectivity at more practical temperatures (0°C to 20°C) is a key process intensification goal.
  • Chloroacetyl Group Waste Streams: While the deprotection is mild, large-scale implementation generates stoichiometric amounts of thiourea adducts and chloroacetate salts as waste. Developing equally mild but more environmentally benign protecting groups (e.g., enzymatically removable groups) represents a green chemistry opportunity.
  • Purification Throughput: Repetitive chromatographic purification of intermediates becomes impractical and prohibitively expensive at scale. Replacing chromatography with crystallization-directed purification for key intermediates is essential. This requires deep understanding of polymorphic forms, solvent systems, and crystallization kinetics for each intermediate.

Addressing these challenges necessitates a collaborative approach integrating continuous flow chemistry for hazardous steps (e.g., fluorination), biocatalysis for chiral pool expansion (L-sugar production), heterogeneous catalysis for glycosidation, and advanced crystallization control for purification. The viability of elvucitabine as a commercially successful therapeutic agent hinges not only on its clinical efficacy but also on overcoming these substantial chemical manufacturing hurdles to ensure a reliable, cost-effective supply.

Table 3: Key Scalability Challenges and Potential Mitigation Strategies for Elvucitabine Production

Scalability ChallengeImpact on ManufacturingPotential Mitigation StrategiesDevelopment Stage
High Cost/Limited Supply of L-XyloseHigh raw material cost; Supply chain riskBiocatalytic production from ribitol via engineered MDH; Metabolic engineering of microbial strains for L-xylose synthesisMDH process proven at lab/pilot scale (100g/L) [8]
TMSOTf Usage at ScaleCorrosive handling; Acidic waste streams; High reagent costScreening of alternative Lewis acids (In(OTf)₃, Sc(OTf)₃); Immobilized Lewis acid catalysts; Flow chemistry setupsLab-scale screening ongoing
Low-Temperature GlycosidationHigh energy consumption; Complex reactor designCatalyst development for high β-selectivity at RT; Solvent engineeringConceptual/early research
Chromatographic PurificationsLow throughput; High solvent consumption; CostDevelopment of crystallization processes for key intermediates; Reactive crystallization; Anti-solvent strategiesImplemented for some intermediates in lab
Chloroacetyl Deprotection WasteThiourea adduct wasteEnzymatic deprotection strategies; Alternative orthogonal protecting groups removable by mild catalysisResearch stage

Properties

CAS Number

181785-84-2

Product Name

Elvucitabine

IUPAC Name

4-amino-5-fluoro-1-[(2S,5R)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidin-2-one

Molecular Formula

C9H10FN3O3

Molecular Weight

227.19 g/mol

InChI

InChI=1S/C9H10FN3O3/c10-6-3-13(9(15)12-8(6)11)7-2-1-5(4-14)16-7/h1-3,5,7,14H,4H2,(H2,11,12,15)/t5-,7+/m1/s1

InChI Key

HSBKFSPNDWWPSL-VDTYLAMSSA-N

SMILES

C1=CC(OC1CO)N2C=C(C(=NC2=O)N)F

Solubility

Soluble in DMSO

Synonyms

2',3'-dideoxy-2',3'-didehydro-5-fluorocytidine
2',3'-dideoxy-2',3'-didehydro-beta-D-5-fluorocytidine
2',3'-dideoxy-2',3'-didehydro-beta-L-5-fluorocytidine
2(1H)-Pyrimidinone, 4-amino-1-((2S,5R)-2,5-dihydro-5-(hydroxymethyl)-2-furanyl)-5-fluoro-
4-amino-5-fluoro-1-((2S,5R)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl)pyrimidin-2(1H)-one
ACH-126-443
beta-L-Fd4C
dexelvucitabine
DPC 817
DPC-817
DPC817
elvucitabine
INCB-8721
Reverset
YZ-817

Canonical SMILES

C1=CC(OC1CO)N2C=C(C(=NC2=O)N)F

Isomeric SMILES

C1=C[C@H](O[C@H]1CO)N2C=C(C(=NC2=O)N)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.